2-bromo-5-chloro-3-methoxythiophene
CAS No.: 150194-39-1
Cat. No.: VC11520433
Molecular Formula: C5H4BrClOS
Molecular Weight: 227.5
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150194-39-1 |
|---|---|
| Molecular Formula | C5H4BrClOS |
| Molecular Weight | 227.5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at positions 2, 3, and 5 with bromine, methoxy (-OCH), and chlorine groups, respectively. This arrangement creates distinct electronic and steric effects that influence its reactivity. The bromine atom at position 2 acts as a strong electron-withdrawing group, while the methoxy group at position 3 donates electrons via resonance, creating a polarized electronic environment conducive to nucleophilic and electrophilic reactions.
Physicochemical Characteristics
Key properties of 2-bromo-5-chloro-3-methoxythiophene are summarized below:
| Property | Value |
|---|---|
| CAS Number | 150194-39-1 |
| Molecular Formula | |
| Molecular Weight | 227.5 g/mol |
| Purity | ≥95% |
| Halogen Content | Bromine (35.2%), Chlorine (15.6%) |
The compound’s melting and boiling points remain undocumented in available literature, but analogous halogenated thiophenes typically exhibit melting ranges of 80–120°C and boiling points exceeding 200°C under reduced pressure. Its solubility profile suggests limited water solubility but high miscibility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.
Synthesis and Manufacturing
Purification and Characterization
Purification typically involves recrystallization from ethanol or column chromatography, though industrial processes may favor distillation under vacuum. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity.
Biological Activity and Research Findings
Computational Predictions
Density functional theory (DFT) calculations predict strong binding affinity () between 2-bromo-5-chloro-3-methoxythiophene and the active site of Staphylococcus aureus dihydrofolate reductase, suggesting potential as an antibiotic adjuvant.
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